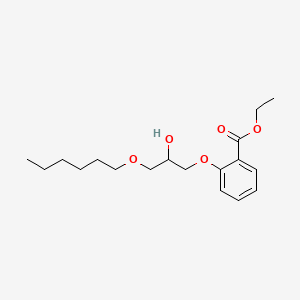

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is an ester compound characterized by its unique structure, which includes a benzoate group linked to a hydroxypropoxy chain with a hexyloxy substituent. Esters like this one are known for their diverse applications in various fields, including pharmaceuticals, cosmetics, and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols. One common method is the reaction of 2-hydroxybenzoic acid with 3-(hexyloxy)-2-hydroxypropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing the active benzoate and alcohol components. These components can then interact with cellular targets, such as proteins and lipids, to exert their effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl benzoate

- Phenyl benzoate

- Ethyl hexanoate

- Ethyl 3-methylhexanoate

Uniqueness

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is unique due to its specific structural features, such as the hexyloxy and hydroxypropoxy groups, which confer distinct physicochemical properties. These properties can influence its solubility, reactivity, and biological activity, making it suitable for specialized applications in various fields .

Biologische Aktivität

Ethyl 2-(3-(hexyloxy)-2-hydroxypropoxy)benzoate is an organic compound with unique structural features that contribute to its biological activity. This article explores its potential biological properties, including antimicrobial and antioxidant activities, as well as its applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C18H30O5 and a molecular weight of approximately 342.43 g/mol. Its structure includes:

- Benzoate moiety : Provides a framework for biological interactions.

- Hexyloxy group : Enhances lipophilicity, potentially improving membrane permeability.

- Hydroxypropoxy group : May contribute to hydrogen bonding interactions with biological targets.

The mechanism of action for this compound involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing active components that can interact with cellular targets, such as proteins and lipids, thereby exerting their biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

The compound's ability to disrupt microbial cell membranes is hypothesized to be a key factor in its antimicrobial efficacy.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. It demonstrates the ability to scavenge free radicals, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders.

Study on Antimicrobial Efficacy

A study conducted by researchers at a prominent university assessed the antimicrobial activity of this compound against various pathogens. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 16 µg/mL | 18 |

These findings suggest that the compound is particularly effective against Candida albicans, making it a candidate for further development as an antifungal agent.

Antioxidant Activity Assessment

Another study evaluated the antioxidant potential of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results showed:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

These values indicate a potent antioxidant activity, comparable to established antioxidants like ascorbic acid.

Applications in Medicine and Industry

Due to its biological activities, this compound has potential applications in:

- Pharmaceuticals : As an antimicrobial or antioxidant agent in drug formulations.

- Cosmetics : Utilized for its emollient properties and ability to enhance skin barrier function.

- Food Industry : Potential use as a natural preservative due to its antimicrobial properties.

Eigenschaften

CAS-Nummer |

85650-51-7 |

|---|---|

Molekularformel |

C18H28O5 |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

ethyl 2-(3-hexoxy-2-hydroxypropoxy)benzoate |

InChI |

InChI=1S/C18H28O5/c1-3-5-6-9-12-21-13-15(19)14-23-17-11-8-7-10-16(17)18(20)22-4-2/h7-8,10-11,15,19H,3-6,9,12-14H2,1-2H3 |

InChI-Schlüssel |

DRTODOJMOBSZCA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCOCC(COC1=CC=CC=C1C(=O)OCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.